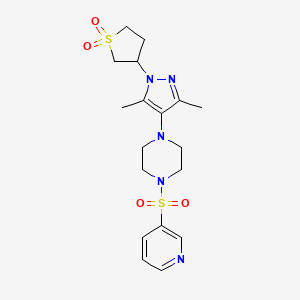

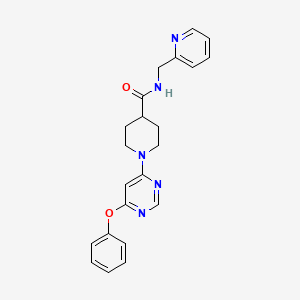

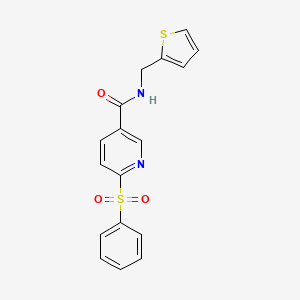

3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C18H25N5O4S2 and its molecular weight is 439.55. The purity is usually 95%.

BenchChem offers high-quality 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Benzimidazole derivatives, including the compound , have been investigated for their antimicrobial activity. These compounds exhibit promising effects against various bacterial and fungal strains. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anticancer Potential

Benzimidazole-based compounds have attracted attention due to their potential anticancer properties. They can interfere with cell division, inhibit tumor growth, and induce apoptosis. Further studies are needed to explore the specific mechanisms and evaluate their efficacy against different cancer types .

Antiviral Activity

Some benzimidazole derivatives have demonstrated antiviral activity. Researchers have investigated their effects against viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound may also possess antiviral properties, although more research is required to validate this .

Anti-inflammatory Effects

Benzimidazole-based compounds have been explored for their anti-inflammatory potential. They may modulate immune responses, inhibit pro-inflammatory cytokines, and reduce inflammation. Investigating the compound’s anti-inflammatory activity could provide valuable insights for drug development .

Enzyme Inhibition

Benzimidazole derivatives often exhibit enzyme inhibitory effects. Researchers have studied their interactions with enzymes involved in various biological processes. The compound’s ability to inhibit specific enzymes (e.g., kinases, proteases) could have therapeutic implications .

Antiparasitic Properties

Benzimidazole compounds are known for their antiparasitic activity. They are commonly used as anthelmintics to treat parasitic infections in animals and humans. Investigating the compound’s efficacy against specific parasites (e.g., nematodes, cestodes) would be valuable .

Neuroprotective Potential

Some benzimidazole derivatives have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Exploring the compound’s impact on neurodegenerative diseases warrants further investigation .

Other Applications

Beyond the mentioned fields, benzimidazole-based compounds have been studied for their potential in diverse areas, including enzyme catalysis, metal ion binding, and fluorescence sensing. Researchers continue to explore novel applications and mechanisms of action .

Keep in mind that while these areas represent potential applications, further experimental studies and clinical trials are necessary to validate the compound’s effectiveness and safety. Researchers should consider its pharmacokinetics, toxicity, and bioavailability when assessing its suitability for specific therapeutic purposes .

properties

IUPAC Name |

3-[3,5-dimethyl-4-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4S2/c1-14-18(15(2)23(20-14)16-5-11-28(24,25)13-16)21-7-9-22(10-8-21)29(26,27)17-4-3-6-19-12-17/h3-4,6,12,16H,5,7-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQKQJSNZDRFIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-dimethyl-4-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2365120.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)

![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)